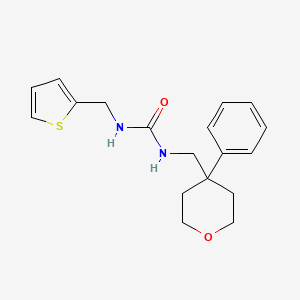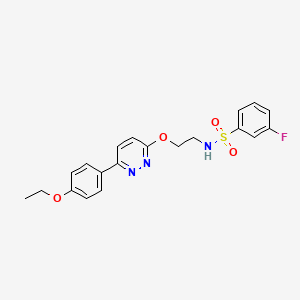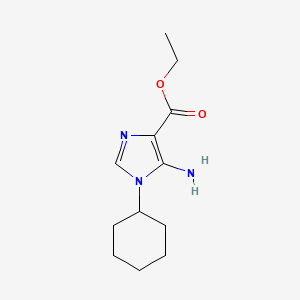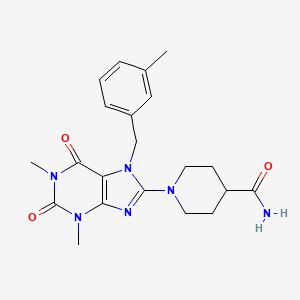![molecular formula C18H15F2N3O2 B3003844 N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide CAS No. 1355800-00-8](/img/structure/B3003844.png)
N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a small molecule inhibitor of a class of enzymes known as PARP (Poly ADP-ribose polymerase). PARP inhibitors have shown promising results in cancer therapy, and N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide is one of the most potent PARP inhibitors known to date.
Mécanisme D'action
N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide works by inhibiting the activity of PARP enzymes. PARP enzymes play a crucial role in repairing DNA damage in cells. Inhibition of PARP activity leads to the accumulation of DNA damage, which ultimately leads to the death of cancer cells. N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide is a potent inhibitor of PARP enzymes and has shown to be effective in inhibiting PARP activity in cancer cells.
Biochemical and Physiological Effects:
N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide has been shown to have a selective effect on cancer cells. It has minimal toxicity towards normal cells and has shown to be well-tolerated in preclinical and clinical studies. The compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PARP enzymes, making it an excellent tool for studying the role of PARP enzymes in cancer cells. The compound has also been shown to be well-tolerated in preclinical studies, making it a good candidate for in vivo experiments. However, the compound is relatively expensive, which may limit its use in large-scale experiments.
Orientations Futures
N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide has several potential future directions. The compound has shown promising results in cancer therapy, and further clinical trials are underway to evaluate its efficacy in combination therapy with other cancer drugs. The compound may also have potential applications in other fields, such as neurodegenerative diseases and inflammation. Further research is needed to explore these potential applications. Additionally, the synthesis of N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide can be optimized to improve its yield and reduce its cost, making it more accessible for research purposes.
Méthodes De Synthèse
The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of a key intermediate, which is then subjected to further reactions to obtain the final product. The detailed synthesis route has been published in several research papers and is available in the scientific literature.
Applications De Recherche Scientifique
N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide has been extensively studied for its potential applications in cancer therapy. PARP inhibitors, including N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide, have shown promising results in preclinical studies and clinical trials. PARP inhibitors work by inhibiting the repair of damaged DNA in cancer cells, leading to their death. N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide has also shown potential in combination therapy with other cancer drugs.
Propriétés
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-3-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2/c1-2-17(24)22-13-5-3-4-11(8-13)18(25)23-16(10-21)14-7-6-12(19)9-15(14)20/h3-9,16H,2H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGGYXAJYGITPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B3003765.png)

![4-[(4-Fluorosulfonyloxybenzoyl)amino]oxane](/img/structure/B3003769.png)






![6-Bromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride](/img/structure/B3003780.png)

